

physical and chemical properties of glycinamide hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Glycinamide
Cat. No.:	B1583983

[Get Quote](#)

Glycinamide Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **glycinamide** hydrochloride (CAS 1668-10-6). It is intended to be a comprehensive resource for professionals in research, chemical synthesis, and pharmaceutical development, offering detailed data, experimental protocols, and visualizations of key processes involving this versatile compound.

Physicochemical Properties

Glycinamide hydrochloride is the hydrochloride salt of **glycinamide**, the amide derivative of the amino acid glycine.^[1] It typically appears as a white to pale cream or off-white crystalline powder.^{[2][3][4]} The compound is noted for being hygroscopic, meaning it readily absorbs moisture from the air.^{[2][4][5]}

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative properties of **glycinamide** hydrochloride, compiled from various sources for easy reference and comparison.

Table 1: Core Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	$C_2H_7ClN_2O$	[2] [6]
Molecular Weight	110.54 g/mol	[2] [6]
Melting Point	204°C (decomposes)	[3] [4] [7]
Boiling Point	281.3°C at 760 mmHg	[3] [7]
pKa	8.20 (at 20°C)	[4] [8]
Density	1.122 g/cm ³	[3] [4]

| Appearance | White to pale cream crystalline powder |[\[2\]](#)[\[3\]](#)[\[4\]](#) |

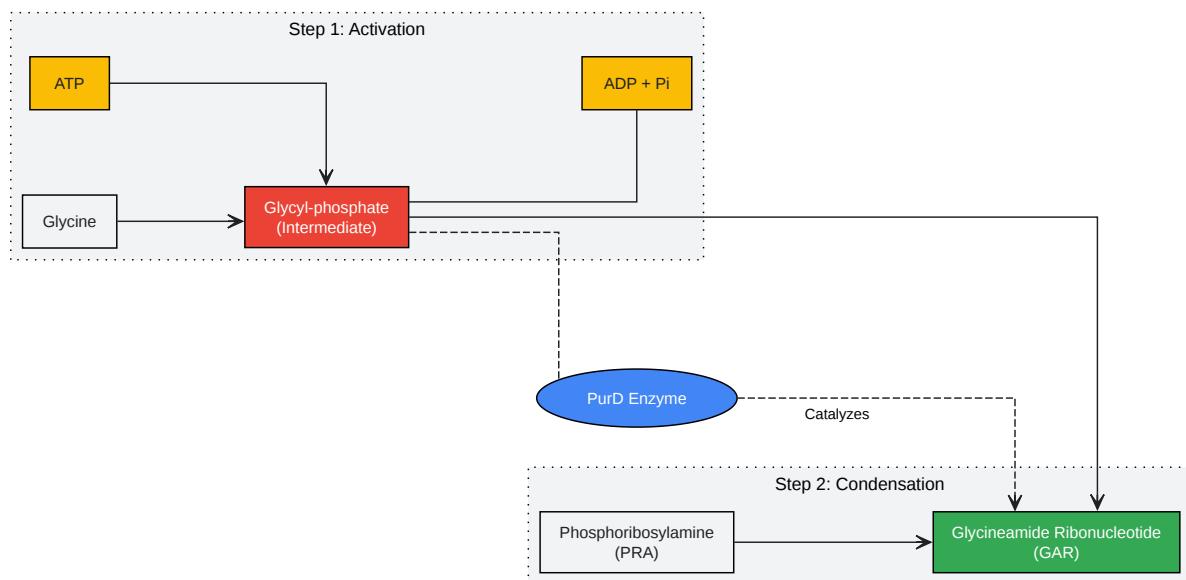
Table 2: Solubility and Spectroscopic Data

Property	Value	Source(s)
Solubility in Water	1100 g/L; 6.4 M (at 0°C)	[2] [7] [8]
UV Absorption (λ_{max})	260 nm (Amax: 0.1 in 0.5 M H_2O)	[5]
Flash Point	123.9°C	[4] [7]

| Vapor Pressure | 0.00359 mmHg at 25°C |[\[4\]](#)[\[7\]](#) |

Applications in Research and Drug Development

Glycinamide hydrochloride is a versatile compound with significant applications in both biochemical research and pharmaceutical manufacturing.


- Biochemical Buffer: Due to its pKa of 8.20 at 20°C, which is near physiological pH, it is highly effective as one of Good's buffers in cell culture and other biochemical applications.[\[4\]](#)[\[8\]](#)[\[9\]](#)
- Pharmaceutical Intermediate: It serves as a crucial precursor and building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including

antipsychotics, anticonvulsants, and antidiabetic agents.[10][11][12] Its high water solubility makes it ideal for use in aqueous solutions during synthesis.[10]

- Peptide Synthesis: The compound is widely used in peptide synthesis and for research into amide bond formation.[3][13]
- Antiviral Research: It is a biologically active metabolite of the antiretroviral tripeptide glycyl-prolyl-**glycinamide** (GPG-amide) and retains antiretroviral activity.[1]
- Metabolic Pathways: **Glycinamide** is a key reagent in the synthesis of glycineamide ribonucleotide (GAR), an intermediate in the de novo biosynthesis of purines.[1][8]

Role in De Novo Purine Biosynthesis

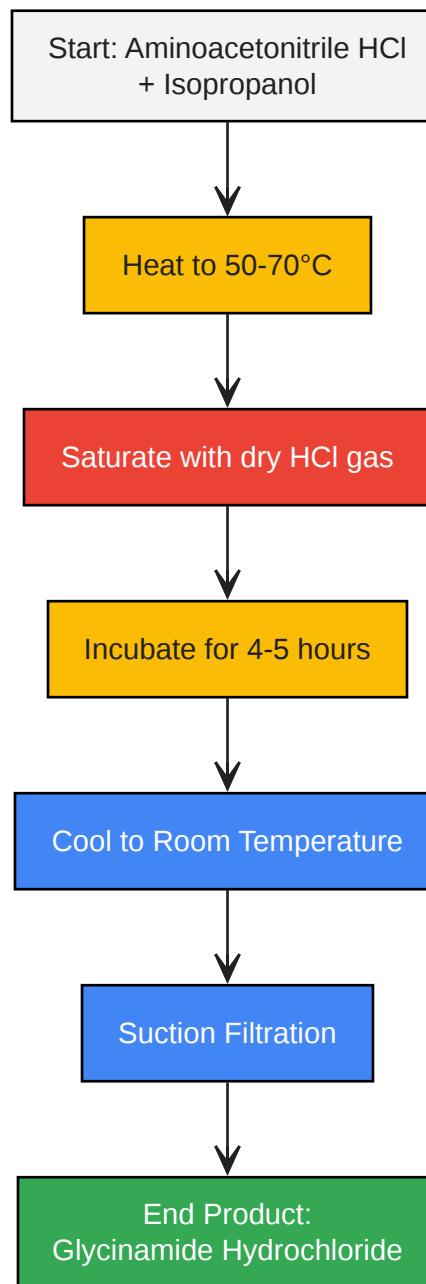
Glycinamide hydrochloride is fundamental to studying the de novo purine biosynthesis pathway. In this pathway, the enzyme **glycinamide** ribonucleotide synthetase (PurD) catalyzes the formation of glycineamide ribonucleotide (GAR) from phosphoribosylamine (PRA) and glycine, in a process that first involves the ATP-dependent creation of a glycyl-phosphate intermediate.[1]

[Click to download full resolution via product page](#)

Caption: Role of Glycine in GAR Synthesis Pathway.

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis and analysis of **glycinamide** hydrochloride.


Synthesis Protocols

Several methods for the synthesis of **glycinamide** hydrochloride have been documented. The choice of method often depends on the desired scale, yield, and purity.

Method 1: From Aminoacetonitrile Hydrochloride

This method involves the hydrolysis of aminoacetonitrile hydrochloride in an alcohol solvent, followed by saturation with hydrogen chloride gas.[14][15]

- Step 1: Dissolution: Dissolve aminoacetonitrile hydrochloride in isopropanol.[15]
- Step 2: Heating: Heat the solution to a temperature between 50-70°C.[15]
- Step 3: HCl Gas Saturation: Pass dry hydrogen chloride gas through the heated solution until it is saturated.[15]
- Step 4: Incubation: Maintain the temperature and incubate for 4-5 hours to allow the reaction to complete.[15]
- Step 5: Cooling and Filtration: Cool the mixture to room temperature.[15]
- Step 6: Isolation: Perform suction filtration to collect the **glycinamide** hydrochloride product. [15]

[Click to download full resolution via product page](#)

Caption: Synthesis from Aminoacetonitrile HCl.

Method 2: From Chloroacetyl Chloride

This approach involves the reaction of chloroacetyl chloride with ammonia in an alcohol solvent.[16]

- Step 1: Reaction Setup: Prepare a 10% ammonia/methanol solution in a reaction vessel.[16]

- Step 2: Addition of Reactant: While stirring, add chloroacetyl chloride to the ammonia solution. The molar ratio of ammonia to chloroacetyl chloride should be between 3:1 and 4:1. [\[16\]](#)
- Step 3: Temperature Control: Maintain the reaction temperature between -10°C and 10°C during the addition.[\[16\]](#)
- Step 4: Incubation: After the addition is complete, maintain the temperature for approximately 30 minutes.[\[16\]](#)
- Step 5: Isolation of Crude Product: Use suction filtration to obtain the crude **glycinamide** hydrochloride.[\[16\]](#)
- Step 6: Purification: Recrystallize the crude product from 80% ethanol to yield the purified final product.[\[16\]](#)

Purification Protocol: Recrystallization

For achieving high purity ($\geq 99.0\%$), recrystallization is a standard method.

- Procedure: The crude salt can be crystallized from ethanol, an ethanol/water mixture, or methanol to remove impurities.[\[4\]](#)[\[5\]](#)

Analytical and Quality Control Protocols

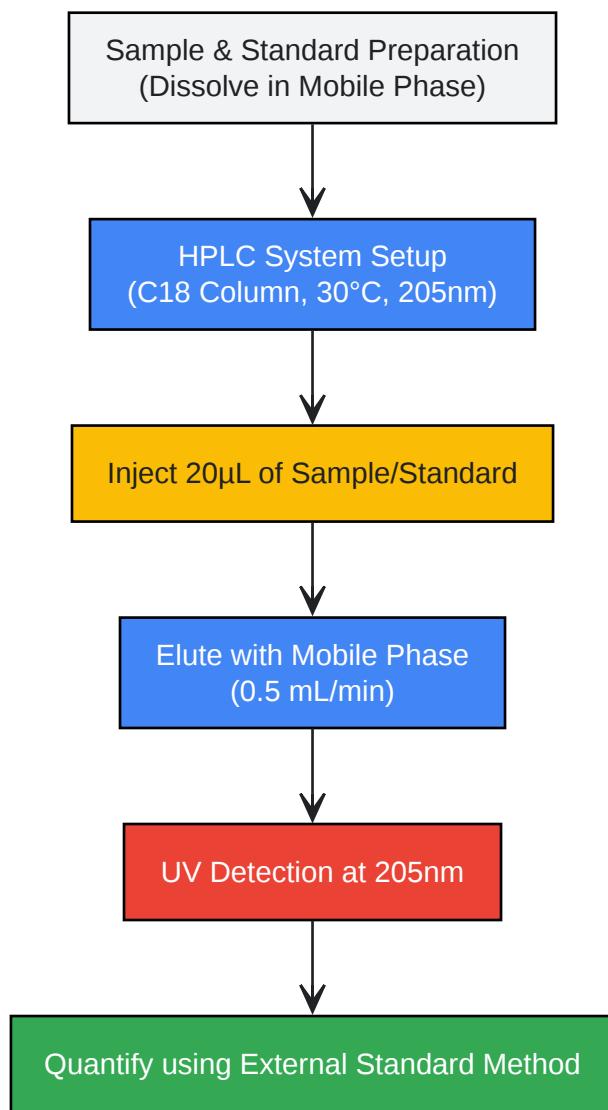

To ensure the identity and purity of **glycinamide** hydrochloride, several analytical techniques are employed. A Certificate of Analysis (CoA) from the supplier should verify these specifications.[\[17\]](#)

Table 3: Analytical Methods and Specifications | Analysis | Method | Typical Specification | Source(s) | | --- | :--- | :--- | :--- | Assay (Purity) | Titration (ex Chloride) / HPLC | $\geq 97.5\%$ to $\leq 102.5\%$ |[\[2\]](#)[\[17\]](#)[\[18\]](#) | | Identification | Fourier-Transform Infrared Spectroscopy (FTIR) | Conforms to reference spectrum |[\[2\]](#)[\[6\]](#)[\[17\]](#) | | Water Content | Karl Fischer Titration | $\leq 1.0\%$ |[\[2\]](#)[\[18\]](#) | | Clarity of Solution | Visual Inspection | 0.5% w/v solution in water is transparent to almost transparent |[\[2\]](#)[\[18\]](#) | | Heavy Metals | Inductively Coupled Plasma (ICP) Spectroscopy | Limits on Pb, Fe, Cd specified |[\[17\]](#) | | Structure Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to reference ^1H and ^{13}C NMR spectra |[\[6\]](#)[\[17\]](#)[\[19\]](#) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method can be used for the quantitative detection of **glycinamide** hydrochloride, particularly as an impurity in substances like oxiracetam.[20]

- Chromatographic Column: Welch Ultimate AQ-C18 (4.6 mm x 250 mm, 5 μ m).[20]
- Column Temperature: 30°C.[20]
- Mobile Phase: 0.05 mol/L monopotassium phosphate solution containing 0.2% sodium octane sulfonate.[20]
- Flow Rate: 0.5 mL/min.[20]
- Detection Wavelength: 205 nm.[20]
- Injection Volume: 20 μ L.[20]
- Quantification: External standard method.[20]

[Click to download full resolution via product page](#)

Caption: HPLC Workflow for Quantitative Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycinamide Hydrochloride|CAS 1668-10-6|Research Use [benchchem.com]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. aapep.bocsci.com [aapep.bocsci.com]
- 4. Cas 1668-10-6,Glycinamide hydrochloride | lookchem [lookchem.com]
- 5. Glycinamide hydrochloride Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. Glycinamide hydrochloride | C2H7ClN2O | CID 2723639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Glycinamide - Wikipedia [en.wikipedia.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Glycinamide Hydrochloride Or Glycinamide Hcl BP EP USP CAS 1668-10-6 Manufacturers and Suppliers - Price - Fengchen [fengchenggroup.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Glycinamide Hydrochloride | 1668-10-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. Preparation method for glycinamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN103265448A - Preparation method for glycinamide hydrochloride - Google Patents [patents.google.com]
- 16. CN101979376B - Method for preparing glycinamide hydrochloride - Google Patents [patents.google.com]
- 17. nbinno.com [nbinno.com]
- 18. A11128.22 [thermofisher.com]
- 19. Glycinamide hydrochloride(1668-10-6) 1H NMR [m.chemicalbook.com]
- 20. HPLC quantitative detection method of glycinamide hydrochloride in oxiracetam - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [physical and chemical properties of glycinamide hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583983#physical-and-chemical-properties-of-glycinamide-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com